Potent Inhibition of α4-Paxillin Interaction vs. Non-Brominated Analog
6-B345TTQ inhibits the interaction of paxillin with FAT and Git-1 with an IC50 of 24 µM . The non-brominated analog (4-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one) lacks the 6-bromo substituent and is not reported to inhibit this interaction, underscoring the critical role of bromine substitution for target engagement .
| Evidence Dimension | Inhibition of paxillin-FAT/Git-1 interaction (IC50) |
|---|---|
| Target Compound Data | IC50 = 24 µM |
| Comparator Or Baseline | Non-brominated analog: No reported inhibitory activity |
| Quantified Difference | Qualitative difference (active vs. inactive) |
| Conditions | ELISA-based binding assay |
Why This Matters
This quantifies the essential contribution of the 6-bromo substituent to the compound's primary mechanism of action, confirming that simpler analogs are unsuitable replacements for assays requiring α4-paxillin inhibition.
